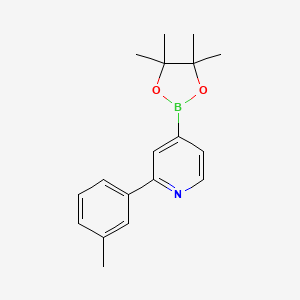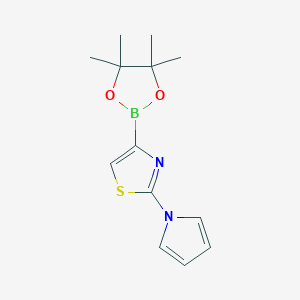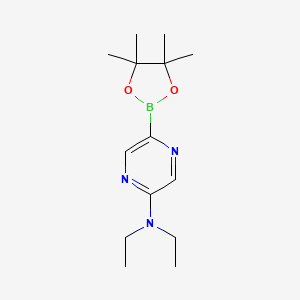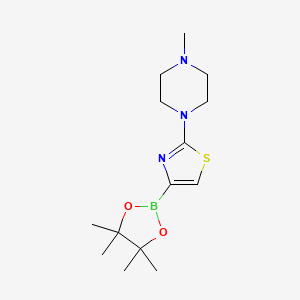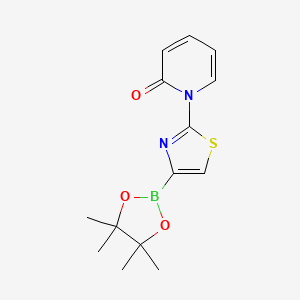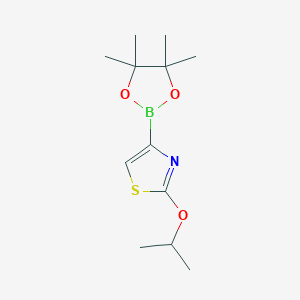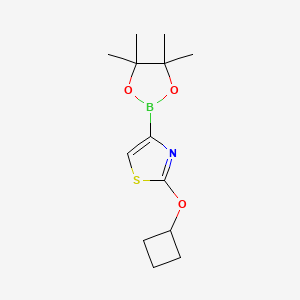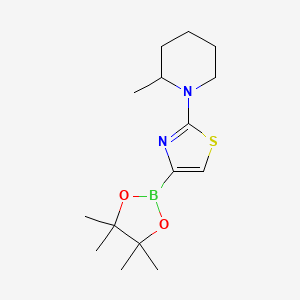
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester, or 2MT4BP, is a synthetic compound that has been used in a variety of scientific applications. It is a boronic acid ester, which is a type of organic compound that is known for its stability and reactivity. 2MT4BP is a versatile compound that can be used in a variety of laboratory experiments and has been used in a range of scientific research applications.
Scientific Research Applications
2MT4BP has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organometallic chemistry, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of molecular interactions.
Mechanism of Action
2MT4BP is a boronic acid ester, which is a type of organic compound that is known for its stability and reactivity. The boronic acid group of the compound is responsible for its reactivity and is what allows it to act as a catalyst in organic synthesis. The thiazole group of the compound is responsible for its stability and is what allows it to act as a ligand in coordination chemistry.
Biochemical and Physiological Effects
2MT4BP is a synthetic compound and is not known to have any biochemical or physiological effects. It is not known to interact with any biological molecules or systems, and thus is not known to have any effects on the body.
Advantages and Limitations for Lab Experiments
2MT4BP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2MT4BP is its stability and reactivity, which makes it an ideal reagent for a variety of laboratory experiments. It is also a relatively inexpensive compound, which makes it attractive for use in laboratory experiments. However, 2MT4BP is a synthetic compound and is not found in nature, which limits its use in some experiments. Additionally, it is not known to interact with any biological molecules or systems, which limits its use in some experiments.
Future Directions
2MT4BP has a number of potential future applications. It has the potential to be used in the development of new materials, in the synthesis of pharmaceuticals, and in the study of molecular interactions. It could also be used in the development of new catalysts for organic synthesis, or in the development of new ligands for coordination chemistry. Additionally, it could be used as a reagent in organometallic chemistry, or as a catalyst in other types of chemical reactions. Finally, it could be used in the development of new drug delivery systems, or in the development of new medical treatments.
Synthesis Methods
2MT4BP can be synthesized in a variety of ways. The most common method is to react a boronic acid ester with a thiazole derivative. This reaction produces a 2MT4BP ester, which can then be purified and used in laboratory experiments. Other methods of synthesis include the reaction of a boronic acid with a thiazoline derivative, the reaction of a boronic acid ester with an amine, and the reaction of a boronic acid ester with a thiophene derivative.
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2S/c1-11-8-6-7-9-18(11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUPHUJNIQSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


